molecular formula C11H16O2 B14215345 1-Phenylpentane-2,4-diol CAS No. 547750-76-5

1-Phenylpentane-2,4-diol

Cat. No.: B14215345
CAS No.: 547750-76-5
M. Wt: 180.24 g/mol
InChI Key: BJXVJIYNJOGHSM-UHFFFAOYSA-N
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Description

1-Phenylpentane-2,4-diol is an organic compound with the molecular formula C11H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a phenyl group and a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentane-2,4-diol can be synthesized through several methods. One common approach involves the reduction of 1-phenylpentane-2,4-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentane-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products Formed:

    Oxidation: Formation of 1-phenylpentane-2,4-dione.

    Reduction: Formation of 1-phenylpentane.

    Substitution: Formation of 1-phenylpentane-2,4-dichloride or 1-phenylpentane-2,4-dibromide.

Mechanism of Action

The mechanism of action of 1-Phenylpentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Uniqueness: 1-Phenylpentane-2,4-diol is unique due to the specific positioning of its hydroxyl groups and the presence of a phenyl group, which imparts unique chemical and physical properties. This makes it valuable for specific applications where these characteristics are advantageous .

Properties

CAS No.

547750-76-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-phenylpentane-2,4-diol

InChI

InChI=1S/C11H16O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3

InChI Key

BJXVJIYNJOGHSM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC1=CC=CC=C1)O)O

Origin of Product

United States

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